5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine
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Overview
Description
5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine typically involves the chlorination of 2-methylimidazo[1,2-a]pyridine. One common method includes the use of triphosgene as a chlorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or distillation, to achieve the required purity for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent and base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation reactions can produce corresponding oxo derivatives.
Scientific Research Applications
5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-(difluoromethyl)pyridine
- 5-Chloro-2-(methylthio)pyrimidine
Uniqueness
5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8Cl2N2 |
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Molecular Weight |
215.08 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H8Cl2N2/c1-6-7(5-10)13-8(11)3-2-4-9(13)12-6/h2-4H,5H2,1H3 |
InChI Key |
VAARWGBJBUQHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)CCl |
Origin of Product |
United States |
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